molecular formula C22H19NO4 B381824 2-(3,4-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 326907-60-2

2-(3,4-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B381824
CAS RN: 326907-60-2
M. Wt: 361.4g/mol
InChI Key: WCNMCXFYJFXICQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. For instance, a related compound, 5-benzyl-4-(3,4-dimethoxyphenethyl)-2H-1,2,4-triazol-3(4H)-one, has been characterized by 1H-NMR, 13C-NMR, IR, and X-ray single-crystal determination .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various experimental and computational methods. For a related compound, 2-(3,4-Dimethoxyphenyl)ethanol, properties such as boiling point (172-174 °C/17 mmHg), melting point (46-49 °C), and molecular weight (182.22) have been reported .

Scientific Research Applications

Anticancer Therapeutics

This compound exhibits properties that make it a candidate for anticancer drug research. Its structure is similar to that of molecules known to act as NF-κB inhibitors . NF-κB is a protein complex that controls the transcription of DNA and is known to play a role in cancer cell proliferation and survival. By inhibiting NF-κB, this compound could potentially be used to halt the growth of cancer cells.

Antibacterial and Antifungal Agents

Derivatives of this compound have shown potent antibacterial and antifungal activities . This suggests that it could be used in the development of new antibiotics and antifungals, especially in an era where resistance to existing drugs is a growing concern.

Anti-inflammatory Applications

The compound’s derivatives are also known to exhibit anti-inflammatory properties . This makes them useful in the treatment of chronic inflammatory diseases. They could be used to develop medications that reduce inflammation and alleviate symptoms in conditions such as arthritis or inflammatory bowel disease.

Immunological Modulators

Some derivatives of this compound can act as immunological modulators . These substances can modify the immune response, which is beneficial in treating autoimmune diseases and allergies, where the immune system reacts inappropriately.

Neuroprotective Agents

Compounds with similar structures have been identified as potential neuroprotective agents . They might impact brain disorders where neuroinflammation involving microglial activation plays a crucial role in the pathogenesis of these diseases. This includes conditions like Alzheimer’s disease and multiple sclerosis.

Precursors for Complex Molecules

Due to the presence of the tetrahydroquinoline moiety, this compound is an important precursor for more complex molecules with bio-utilities . It can be used in the synthesis of various natural products and in the production of new materials.

Retinoid Nuclear Modulators

The structure of this compound is conducive to acting as retinoid nuclear modulators . These are important agents for the treatment of metabolic and immunological diseases, offering a pathway to manage conditions like psoriasis or certain types of cancer.

Green Chemistry Applications

The synthesis of this compound involves a green Povarov reaction . This indicates its role in promoting sustainable chemical practices. It can be used in research focused on developing environmentally friendly synthesis methods for organic compounds.

Future Directions

The future directions in the study of “2-(3,4-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” and related compounds could involve further exploration of their synthesis, characterization, and potential applications. For instance, ongoing efforts are being made to develop efficient synthetic methods for the construction of potential bioactive fused polycyclic compounds .

Mechanism of Action

properties

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethyl]benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4/c1-26-18-10-9-14(13-19(18)27-2)11-12-23-21(24)16-7-3-5-15-6-4-8-17(20(15)16)22(23)25/h3-10,13H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNMCXFYJFXICQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.